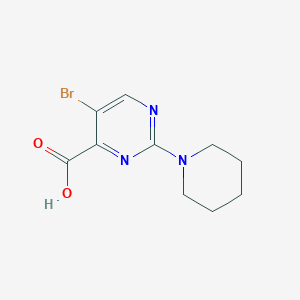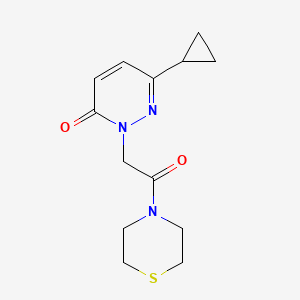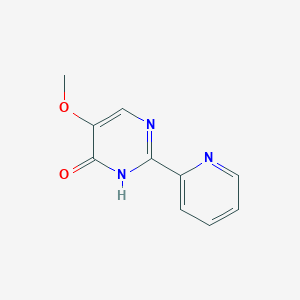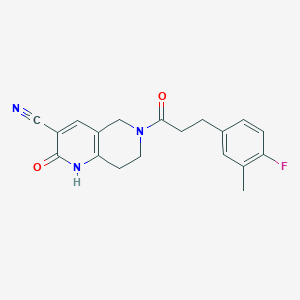
N-(tert-butyl)-4-(2H-1,2,3-triazol-2-yl)piperidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(tert-butyl)-4-(2H-1,2,3-triazol-2-yl)piperidine-1-carboxamide, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in the field of cancer research. TAK-659 has been shown to selectively inhibit BTK (Bruton's tyrosine kinase), a protein that plays a crucial role in the proliferation and survival of cancer cells.
Mecanismo De Acción
N-(tert-butyl)-4-(2H-1,2,3-triazol-2-yl)piperidine-1-carboxamide selectively binds to the active site of BTK, preventing its activation and subsequent downstream signaling. This leads to the inhibition of B-cell receptor signaling and the induction of apoptosis (programmed cell death) in cancer cells. N-(tert-butyl)-4-(2H-1,2,3-triazol-2-yl)piperidine-1-carboxamide has been shown to be highly selective for BTK, with minimal off-target effects on other kinases.
Biochemical and Physiological Effects:
N-(tert-butyl)-4-(2H-1,2,3-triazol-2-yl)piperidine-1-carboxamide has been shown to induce apoptosis in cancer cells, leading to a reduction in tumor size and growth. It has also been shown to inhibit the proliferation and survival of cancer cells by blocking B-cell receptor signaling. In preclinical studies, N-(tert-butyl)-4-(2H-1,2,3-triazol-2-yl)piperidine-1-carboxamide has demonstrated efficacy in various cancer models, including lymphoma, leukemia, and multiple myeloma.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(tert-butyl)-4-(2H-1,2,3-triazol-2-yl)piperidine-1-carboxamide is its high selectivity for BTK, which reduces the risk of off-target effects and toxicity. Another advantage is its potential for use in combination with other cancer treatments, which may enhance its efficacy. However, one limitation of N-(tert-butyl)-4-(2H-1,2,3-triazol-2-yl)piperidine-1-carboxamide is its limited solubility in water, which may affect its bioavailability and pharmacokinetics.
Direcciones Futuras
There are several future directions for the study of N-(tert-butyl)-4-(2H-1,2,3-triazol-2-yl)piperidine-1-carboxamide. One direction is the development of more potent and selective BTK inhibitors. Another direction is the investigation of N-(tert-butyl)-4-(2H-1,2,3-triazol-2-yl)piperidine-1-carboxamide in combination with other cancer treatments, such as immunotherapy and targeted therapy. Additionally, the role of BTK in other diseases, such as autoimmune disorders, may also be explored.
Métodos De Síntesis
N-(tert-butyl)-4-(2H-1,2,3-triazol-2-yl)piperidine-1-carboxamide can be synthesized using a two-step process. The first step involves the reaction of 4-bromo-1-butene with sodium azide to form 4-azido-1-butene. The second step involves the reaction of 4-azido-1-butene with tert-butyl 4-(piperidin-1-yl)piperidine-1-carboxylate in the presence of copper (I) iodide and sodium ascorbate to form N-(tert-butyl)-4-(2H-1,2,3-triazol-2-yl)piperidine-1-carboxamide.
Aplicaciones Científicas De Investigación
N-(tert-butyl)-4-(2H-1,2,3-triazol-2-yl)piperidine-1-carboxamide has been extensively studied for its potential use in the treatment of various types of cancer, including lymphoma, leukemia, and multiple myeloma. It has been shown to selectively inhibit BTK, which is a key mediator of B-cell receptor signaling. This signaling pathway is dysregulated in many types of cancer, leading to uncontrolled cell proliferation and survival. N-(tert-butyl)-4-(2H-1,2,3-triazol-2-yl)piperidine-1-carboxamide has also been shown to have synergistic effects when used in combination with other cancer treatments, such as chemotherapy and immunotherapy.
Propiedades
IUPAC Name |
N-tert-butyl-4-(triazol-2-yl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N5O/c1-12(2,3)15-11(18)16-8-4-10(5-9-16)17-13-6-7-14-17/h6-7,10H,4-5,8-9H2,1-3H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNPMRZNDYUXXEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)N1CCC(CC1)N2N=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(tert-butyl)-4-(2H-1,2,3-triazol-2-yl)piperidine-1-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-methyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}propyl)-4-nitrobenzenecarboxamide](/img/structure/B2660168.png)








![2-Chloro-N-[3-(1,2,3,4-tetrahydronaphthalen-1-yloxy)propyl]propanamide](/img/structure/B2660180.png)
![1-amino-3-[(2S,6R)-2,6-dimethylmorpholin-4-yl]propan-2-ol](/img/structure/B2660181.png)
![7-[6-oxo-6-(4-piperidin-1-ylpiperidin-1-yl)hexyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B2660182.png)
![3-(3-fluorophenyl)-1-[(3-methylphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2660188.png)
